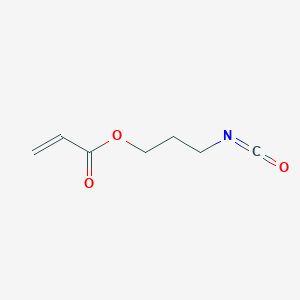

3-Isocyanatopropyl prop-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

119096-71-8 |

|---|---|

Molecular Formula |

C7H9NO3 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

3-isocyanatopropyl prop-2-enoate |

InChI |

InChI=1S/C7H9NO3/c1-2-7(10)11-5-3-4-8-6-9/h2H,1,3-5H2 |

InChI Key |

ORTCGSWQDZPULK-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCCN=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isocyanatopropyl Prop 2 Enoate

Established Synthetic Routes for Isocyanatopropyl Acrylates

The synthesis of isocyanatopropyl acrylates, such as 3-isocyanatopropyl prop-2-enoate, typically involves a two-part strategy: the formation of the isocyanate group and the creation of the acrylate (B77674) ester. These can be achieved through various established routes.

Phosgene-Based Approaches in Isocyanate Synthesis

The predominant industrial method for manufacturing isocyanates involves the use of phosgene (B1210022). researchgate.net This process traditionally starts with a primary amine, which reacts with phosgene (COCl₂) to form a carbamoyl (B1232498) chloride. Subsequent thermal decomposition (thermolysis) of this intermediate eliminates hydrogen chloride, yielding the desired isocyanate. google.com In the context of this compound, this would hypothetically involve the phosgenation of 3-aminopropyl prop-2-enoate. However, the high toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct are significant drawbacks, prompting research into safer alternatives. researchgate.netgoogle.com

Phosgene-Free Alternatives for Isocyanate Formation

Growing safety and environmental concerns have driven the development of numerous phosgene-free routes to isocyanates. researchgate.netgoogle.com These methods avoid the direct use of phosgene, offering potentially safer synthetic pathways.

One notable phosgene-free approach is the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the resulting product to yield the organic isocyanate. google.com For instance, a diformamide can be reacted with diphenyl carbonate and heated to produce the corresponding diisocyanate in high yield. google.com

Another innovative, nickel-catalyzed process allows for the conversion of various aliphatic and aromatic amines into isocyanates using cyclic carbonates under mild conditions. researchgate.net This method represents a significant advancement in producing isocyanates without resorting to hazardous reagents. researchgate.net Additionally, processes have been developed that prepare carbamates from amines and carbon dioxide, which can then be converted to isocyanates, further diversifying the phosgene-free options. google.com The thermal decomposition of O-substituted carbamates is another pathway to produce isocyanates. google.com

A method for producing 3-isocyanatopropyltrimethoxysilane (B97296), a related compound, involves reacting 3-aminopropyltrimethoxysilane (B80574) with urea (B33335) to form a (ureido)propyl silane (B1218182) intermediate. google.com This intermediate is then treated with a catalyst and sulfuric acid to generate the isocyanate through deamination. google.com This general principle could potentially be adapted for other aminopropyl precursors.

Table 1: Comparison of Phosgene-Based and Phosgene-Free Isocyanate Synthesis

| Feature | Phosgene-Based Route | Phosgene-Free Routes |

| Primary Reagent | Phosgene (COCl₂) | Diorganocarbonates, Cyclic Carbonates, Urea, Carbon Dioxide |

| Key Intermediates | Carbamoyl Chloride | Carbamates, Urea derivatives |

| Conditions | Typically involves thermolysis | Can occur under milder conditions (e.g., catalyzed reactions at 25°C) researchgate.net |

| Byproducts | Hydrogen Chloride (corrosive) researchgate.net | Alcohols, recycled carbonates, sulfates google.comgoogle.com |

| Safety Concerns | High toxicity of phosgene researchgate.net | Generally lower toxicity reagents |

Esterification Reactions for Acrylate Moiety Formation

The acrylate portion of this compound is formed via an esterification reaction. The most common method is the Fischer esterification, where a carboxylic acid (in this case, prop-2-enoic acid) reacts with an alcohol (3-isocyanatopropanol) in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netyoutube.com

Alternatively, the synthesis can proceed by first creating the ester and then forming the isocyanate. This would involve the esterification of prop-2-enoic acid with 3-aminopropanol. The resulting 3-aminopropyl prop-2-enoate would then undergo a reaction, such as a phosgene-based or phosgene-free process, to convert the amino group into an isocyanate group.

Another synthetic route involves the reaction of a carboxylate salt with an alkyl halide. youtube.com In this scenario, a salt of prop-2-enoic acid could be reacted with a 3-halopropyl isocyanate. This method follows an SN2 reaction mechanism where the carboxylate acts as a nucleophile. youtube.com

Precursor Compounds and Their Derivatization for this compound Synthesis

The synthesis of this compound fundamentally relies on the availability and chemical modification of suitable precursor molecules that provide the propyl backbone and the necessary functional groups.

Aminopropyl Precursors

Aminopropyl compounds are critical starting materials for introducing the isocyanatopropyl functionality. A key precursor is 3-aminopropanol, which possesses both the necessary propyl chain and a hydroxyl group for esterification with a prop-2-enoic acid derivative, as well as an amino group that can be converted to an isocyanate.

The conversion of the amine functionality to an isocyanate is a pivotal step. As mentioned, this can be achieved through phosgenation or, more desirably, through phosgene-free methods. For example, reacting 3-aminopropyltrimethoxysilane (a related aminopropyl precursor) with urea is a documented pathway to creating an isocyanate group. google.com This highlights a general strategy where an aminopropyl compound is converted to a urea or carbamate (B1207046) derivative before its final transformation into the isocyanate. google.comgoogle.com

Prop-2-enoic Acid Derivatives

Prop-2-enoic acid, commonly known as acrylic acid, is the foundational precursor for the acrylate moiety. Its carboxylic acid group (-COOH) is the primary site for esterification reactions. Prop-2-enoic acid can be reacted directly with 3-isocyanatopropanol or 3-aminopropanol to form the ester linkage. researchgate.net

For enhanced reactivity or to suit specific reaction conditions, derivatives of prop-2-enoic acid can be employed. These include:

Acryloyl chloride: This acid chloride is highly reactive and will readily react with an alcohol (like 3-isocyanatopropanol) to form the ester, often without the need for a catalyst.

Acrylic anhydride: Similar to acryloyl chloride, this derivative offers high reactivity towards alcohols.

Esters of prop-2-enoic acid: Transesterification is a process where one ester is converted into another. youtube.com For example, methyl prop-2-enoate could be reacted with 3-isocyanatopropanol in the presence of a catalyst to yield this compound and methanol.

The choice of precursor and synthetic route depends on factors such as desired yield, purity requirements, and safety considerations associated with the reagents and intermediates.

Table 2: Key Precursors and Their Roles

| Precursor Compound | Chemical Formula | Role in Synthesis | Relevant Reactions |

| 3-Aminopropanol | C₃H₉NO | Source of propyl backbone, amine for isocyanate formation, alcohol for esterification | Phosgenation, Carbamate Formation, Fischer Esterification |

| Prop-2-enoic Acid (Acrylic Acid) | C₃H₄O₂ | Source of the acrylate moiety | Fischer Esterification researchgate.net |

| 3-Isocyanatopropanol | C₄H₇NO₂ | Intermediate containing the isocyanate group and alcohol for esterification | Fischer Esterification |

| 3-Aminopropyl prop-2-enoate | C₆H₁₁NO₂ | Intermediate containing the amine and ester functionalities | Phosgenation, Phosgene-free isocyanate synthesis |

| Acryloyl chloride | C₃H₃ClO | Activated derivative of acrylic acid for esterification | Acylation |

Catalytic Systems in Synthetic Transformations of this compound Precursors

The efficiency and selectivity of the synthesis of this compound, particularly through non-phosgene routes, are heavily reliant on the use of effective catalytic systems. These catalysts play a crucial role in both the formation of the carbamate intermediate and its subsequent decomposition to the target isocyanate.

The decomposition of the carbamate intermediate to the isocyanate is a critical step that often requires catalysis to overcome the energy barrier and prevent side reactions. A variety of catalysts have been studied for this purpose, including metal oxides, metal salts, and solid acid catalysts. For example, zinc oxide (ZnO) and other metal-based catalysts have been reported to be effective in the thermal decomposition of carbamates to isocyanates. nih.gov Montmorillonite K-10, a type of clay, has also been shown to act as an effective acid catalyst for the decomposition of certain carbamates. researchgate.net The selection of the catalyst is crucial for achieving high yields of the desired isocyanate while minimizing the formation of byproducts.

The table below summarizes some of the catalytic systems that have been investigated for the key transformations involved in the non-phosgene synthesis of isocyanates, which are relevant to the production of this compound from its precursors.

| Precursor Transformation | Catalyst | Substrate Example | Reaction Conditions | Yield/Conversion | Reference(s) |

| Amine Methoxycarbonylation | Zinc Acetate (B1210297) | Aniline + Dimethyl Carbonate | 170°C, 3-5 h | 89.6% - 95.5% (TDC yield) | researchgate.net |

| Amine Methoxycarbonylation | Lead(II) Oxide | Aniline + Dimethyl Carbonate | 150°C, 2 h | High conversion and selectivity | researchgate.net |

| Carbamate Decomposition | Montmorillonite K-10 | Various Carbamates | 183°C, 5 h | Nearly quantitative conversion | researchgate.net |

| Carbamate Decomposition | Zinc Powder | Dimethyl methylene (B1212753) diphenyl-4,4'-dicarbamate | Not specified | 87.3% (MDI yield) | acs.org |

| Carbamate Decomposition | Di-n-butyltin oxide | Methyl N-phenyl carbamate | Not specified | High activity | researchgate.net |

It is important to note that the optimal catalytic system and reaction conditions can vary significantly depending on the specific substrates and the desired product characteristics. Further research and development are ongoing to identify more efficient, selective, and environmentally benign catalytic systems for the synthesis of isocyanates like this compound.

Reactivity and Reaction Mechanisms of 3 Isocyanatopropyl Prop 2 Enoate

Isocyanate Group Reactivity in 3-Isocyanatopropyl prop-2-enoate

The isocyanate group is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. Its reactivity is a cornerstone of polyurethane chemistry.

Nucleophilic Addition Reactions with Active Hydrogen Compounds

The most prominent reaction of the isocyanate group is its nucleophilic addition with compounds containing active hydrogen atoms (e.g., alcohols, amines, water). wikipedia.org The general mechanism involves the attack of the nucleophile's lone pair of electrons on the electron-deficient carbonyl carbon of the isocyanate. This forms an unstable intermediate that rapidly rearranges to a stable addition product.

The rate of this reaction is influenced by several factors, including the structure of the reactants, the solvent, and the presence of catalysts. For instance, the reaction between an isocyanate and a primary alcohol to form a urethane (B1682113) can be significantly accelerated by catalysts like dibutyltin (B87310) dilaurate (DBTDL). nih.gov

Formation of Urethane and Urea (B33335) Linkages

The reaction of the isocyanate group in this compound with alcohols leads to the formation of a stable urethane linkage. This is a fundamental reaction in the production of polyurethanes. wikipedia.org If the isocyanate reacts with a polyol (a molecule with multiple hydroxyl groups), a cross-linked polymer network is formed. nih.govmdpi.com

Reaction with Alcohols (Urethane Formation): R-NCO + R'-OH → R-NH-CO-OR'

Similarly, the reaction with primary or secondary amines results in the formation of a urea linkage. This reaction is generally much faster than the reaction with alcohols. wikipedia.org

Reaction with Amines (Urea Formation): R-NCO + R'-NH₂ → R-NH-CO-NH-R'

Water can also react with the isocyanate group. This two-step reaction first produces an unstable carbamic acid, which then decomposes to form a primary amine and carbon dioxide gas. The newly formed amine can then rapidly react with another isocyanate group to form a stable urea linkage. wikipedia.orgresearchgate.net

Reaction with Water (Urea Formation via Carbamic Acid):

R-NCO + H₂O → [R-NH-COOH] (Carbamic acid)

[R-NH-COOH] → R-NH₂ + CO₂

R-NCO + R-NH₂ → R-NH-CO-NH-R (Urea)

The formation of urethane and urea linkages is crucial for the synthesis of polyurethane-acrylate hybrid polymers, which combine the properties of both polymer types. researchgate.net

Cycloaddition Reactions Involving the Isocyanate Moiety

Isocyanates can also participate in cycloaddition reactions. For example, they can undergo [2+2] cycloaddition with alkenes to form β-lactams, although this often requires specific catalysts or reactive alkenes. Another common reaction is the trimerization of isocyanates to form a highly stable six-membered isocyanurate ring, a reaction that is often catalyzed by specific catalysts and promoted by heat. This trimerization can contribute to the cross-linking density of the final material.

Acrylate (B77674) Group Reactivity in this compound

The acrylate group is a vinyl-type monomer that readily undergoes addition reactions across its carbon-carbon double bond. This reactivity is fundamental to the production of polyacrylates.

Radical Polymerization Mechanisms

The most common reaction of the acrylate group is free-radical polymerization. This chain reaction is typically initiated by a radical species generated from a photoinitiator (in UV curing) or a thermal initiator. researchgate.netacs.org The process consists of three main stages:

Initiation: A radical initiator (I•) attacks the carbon-carbon double bond of the acrylate monomer, creating a new radical species.

Propagation: The newly formed radical monomer adds to another acrylate monomer, propagating the polymer chain. This step repeats, rapidly increasing the molecular weight.

Termination: The growing polymer chains are terminated by combination or disproportionation, resulting in the final polymer.

In dual-curing systems, the acrylate groups of this compound can be polymerized using UV light in the presence of a photoinitiator. researchgate.netpcimag.com This allows for rapid, on-demand curing of the material. The efficiency and rate of this polymerization are dependent on factors like initiator concentration, light intensity, and the presence of oxygen, which can inhibit the reaction.

| Reaction Stage | Description |

| Initiation | A radical is generated (e.g., by UV light) and adds to the acrylate double bond. |

| Propagation | The radical at the end of the growing chain attacks new monomer units. |

| Termination | Two growing chains combine or transfer a hydrogen atom to stop the reaction. |

Michael Addition Reactions

The acrylate group is an excellent Michael acceptor due to the electron-withdrawing nature of the adjacent ester carbonyl group. This makes the β-carbon of the double bond electrophilic and susceptible to attack by nucleophiles (Michael donors) such as amines or thiols. This is a type of conjugate addition.

The Michael addition reaction provides an alternative, non-radical pathway for cross-linking or modifying the molecule. For example, a primary or secondary amine can react with the acrylate group to form a β-amino propionate (B1217596) adduct. This reaction is often used in the formulation of certain adhesives and coatings.

| Reactant Type | Example Nucleophile (Michael Donor) | Resulting Linkage |

| Amine | Primary or Secondary Amine (R₂NH) | β-amino propionate |

| Thiol | Thiol (R-SH) | β-thioether propionate |

| Enolate | Malonate Ester | Carbon-Carbon bond |

Thiol-Ene Click Chemistry Applications

The acrylate portion of this compound is an excellent substrate for the thiol-ene "click" reaction. This reaction, which involves the addition of a thiol (R-SH) across the alkene double bond, is prized for its high efficiency, high yield, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.orgmagtech.com.cn It can proceed via two primary mechanisms: a free-radical addition or a nucleophile-initiated Michael addition. wikipedia.org

In the context of this compound, the thiol-ene reaction is typically initiated by UV light in the presence of a photoinitiator. acs.org This process generates a thiyl radical, which then attacks the acrylate double bond in an anti-Markovnikov fashion to form a carbon-centered radical. This radical subsequently abstracts a hydrogen from another thiol molecule, propagating the chain and forming a stable thioether linkage. wikipedia.org

This chemistry is instrumental in forming hybrid polymer networks. For instance, researchers have created ternary networks by combining thiol-ene photopolymerization with thiol-isocyanate reactions. acs.orgrsc.org In such systems, the acrylate groups of a monomer like this compound can be selectively reacted with multifunctional thiols under UV irradiation, leaving the isocyanate groups available for a subsequent, different reaction. acs.orgresearchgate.net This approach allows for the creation of materials with tunable properties, such as glass transition temperature (Tg) and mechanical strength, by controlling the ratio of thiol-ene to other linkages. acs.org

Table 1: Thiol-Ene Reaction Parameters for Functionalization

| Reactants | Initiation Method | Catalyst/Initiator | Typical Reaction Time | Outcome | Reference |

|---|---|---|---|---|---|

| Thiol + Acrylate (ene) | UV Irradiation | DMPA (2,2-dimethoxy-2-phenyl acetophenone) | Seconds to minutes | Formation of thioether linkage in a hybrid network | acs.org |

| Thiol + Acrylate (ene) | Thermal | AIBN (Azobisisobutyronitrile) | Hours | Grafting of functional groups onto a monolith surface | scispace.com |

| Thiol + Acrylate (ene) | Base Catalysis | Triethylamine | ~3 hours | Bioconjugation of nanoparticles | nih.gov |

Chemoselectivity and Orthogonal Reactivity of Bifunctional Sites

The most significant feature of this compound is the ability to address its two functional groups with high chemoselectivity. The acrylate and isocyanate moieties can be made to react independently of one another, a concept known as orthogonal reactivity. nih.gov This allows for a programmed, stepwise synthesis where one reaction is performed to completion without affecting the second reactive site, which can then be triggered by a different stimulus. acs.orgresearchgate.net

This orthogonality is typically achieved by using different reaction triggers:

Photochemical vs. Thermal/Catalytic: The acrylate group is commonly reacted via a radical-mediated thiol-ene reaction initiated by UV light. acs.org In contrast, the isocyanate group does not react under these conditions but can be subsequently triggered. The reaction of the isocyanate group with a nucleophile like a thiol or an alcohol can be initiated thermally or, more commonly, through the use of a base catalyst such as a tertiary amine (e.g., triethylamine, TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgupc.edu

Radical vs. Nucleophilic: The acrylate group participates in radical-based polymerizations or additions. researchgate.net The isocyanate group's chemistry is dominated by nucleophilic additions. rsc.org This fundamental difference in mechanism is the basis for their selective reactivity.

This dual-cure capability is highly advantageous for creating complex materials like interpenetrating polymer networks (IPNs) or for applications requiring a two-stage curing process. researchgate.netresearchgate.net For example, a formulation can be partially cured using UV light to set its shape via acrylate polymerization, and then a full cure can be achieved through a thermal process that engages the isocyanate groups, ensuring curing even in areas not reached by the light. researchgate.net

Table 2: Orthogonal Reaction Schemes for this compound

| Step 1 Reaction | Functional Group | Trigger | Step 2 Reaction | Functional Group | Trigger | Reference |

|---|---|---|---|---|---|---|

| Thiol-Ene Addition | Acrylate | UV Light + Photoinitiator (DMPA) | Thiol-Isocyanate Coupling | Isocyanate | Base Catalyst (TEA) | acs.orgresearchgate.net |

| Acrylate Polymerization | Acrylate | UV Light + Photoinitiator | Isocyanate-Hydroxyl Polyaddition | Isocyanate | Heat +/- Catalyst | researchgate.net |

| Thiol-Isocyanate Coupling | Isocyanate | Photolatent Base Catalyst + UV Light | Thiol-Ene Addition | Acrylate | UV Light + Photoinitiator | acs.org |

Kinetic and Thermodynamic Considerations in Reaction Pathways

The reaction pathways of this compound are governed by distinct kinetic and thermodynamic profiles. Both the thiol-ene and thiol-isocyanate reactions are considered "click" reactions because they are thermodynamically driven, rapid, and high-yielding. wikipedia.orgupc.edu

Kinetics:

Thiol-Ene Reaction: The radical-initiated thiol-ene photopolymerization is exceptionally fast, with conversions often exceeding 90% within seconds of UV exposure. acs.org The rate is dependent on factors like the concentration of the photoinitiator and the intensity of the UV light.

Thiol-Isocyanate Reaction: The base-catalyzed reaction between a thiol and an isocyanate to form a thiourethane is also very rapid, often reaching high conversion in a matter of minutes at ambient temperature. acs.orgrsc.org The reaction is significantly faster than the analogous reaction with an alcohol to form a urethane, which can be attributed to the higher nucleophilicity of the thiolate anion generated in the presence of a base. rsc.orgupc.edu The reaction rate can be controlled by the choice and concentration of the catalyst. upc.edu

Isocyanate-Alcohol Reaction: The reaction of the isocyanate group with a hydroxyl group is generally slower than the reaction with a thiol. The rate is influenced by the structure of the alcohol and isocyanate; for example, electron-withdrawing groups near the hydroxyl group can decrease its reactivity. rsc.org The reaction is often accelerated by heating or by using catalysts. researchgate.net

Kinetic studies using real-time infrared (IR) spectroscopy are common for these systems, as the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹) and acrylate peaks can be monitored accurately over time. acs.orgresearchgate.net

Thermodynamics: The reactions are thermodynamically favorable, leading to the formation of stable covalent bonds.

The formation of the thiourethane linkage from the thiol-isocyanate reaction is a highly exothermic process, which drives the reaction to completion.

Similarly, the conversion of a carbon-carbon double bond and a sulfur-hydrogen bond into two new carbon-sulfur and carbon-hydrogen single bonds in the thiol-ene reaction is an energetically favorable process. wikipedia.org

The deblocking of isocyanates, a related concept, is an endothermic process requiring energy input (heat), highlighting the thermal stability of the urethane or thiourethane bond once formed. mdpi.com The stability of these bonds contributes to the desirable mechanical and thermal properties of the final materials. acs.org

Table 3: Comparative Kinetic Data for Isocyanate and Acrylate Reactions

| Reaction | Typical Conditions | Relative Rate | Key Kinetic Influences | Reference |

|---|---|---|---|---|

| Radical Thiol-Ene | UV, Photoinitiator | Very Fast (seconds) | Light intensity, initiator concentration | acs.org |

| Base-Catalyzed Thiol-Isocyanate | Room Temp, Tertiary Amine | Fast (minutes) | Catalyst type and concentration, pKa of thiol | acs.orgupc.edu |

| Thermal Isocyanate-Hydroxyl | Elevated Temperature | Moderate to Slow | Temperature, catalyst, steric hindrance, electronic effects | researchgate.netrsc.org |

Homopolymerization and Copolymerization Studies of 3 Isocyanatopropyl Prop 2 Enoate

Homopolymerization Pathways of 3-Isocyanatopropyl prop-2-enoate

The synthesis of polymers from this compound can be achieved through various polymerization mechanisms. The choice of pathway is critical as it dictates the structure and properties of the resulting polymer, particularly concerning the preservation of the reactive isocyanate groups.

Free Radical Polymerization

Free radical polymerization stands as a primary method for the homopolymerization of this compound. This technique typically involves the use of a radical initiator, which upon thermal or photochemical decomposition, generates free radicals that initiate the polymerization cascade. A key advantage of this method is the retention of the pendant isocyanate functionalities along the polymer backbone.

For example, the homopolymer of this compound can be synthesized in an anhydrous solvent like toluene, with azobisisobutyronitrile (AIBN) serving as the initiator at an elevated temperature. The resulting poly(this compound) is a polymer with reactive isocyanate groups, making it a valuable precursor for further chemical modifications.

| Initiator | Solvent | Temperature (°C) | Resulting Polymer |

| Azobisisobutyronitrile (AIBN) | Toluene | 70 | Poly(this compound) |

Controlled Radical Polymerization Techniques (e.g., ATRP, RAFT)

Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer a sophisticated approach to polymer synthesis. sigmaaldrich.comresearchgate.net These techniques provide exceptional control over polymer architecture, allowing for the creation of polymers with predetermined molecular weights, low polydispersity, and complex structures like block copolymers. sigmaaldrich.comresearchgate.net

While the direct application of ATRP and RAFT to this compound is a developing area of research, these methods are theoretically well-suited for its polymerization. sigmaaldrich.com The controlled nature of CRP would be instrumental in preventing undesirable side reactions involving the highly reactive isocyanate group, thereby ensuring the synthesis of well-defined polymers with preserved functionality. researchgate.net This level of control is crucial for designing advanced materials with tailored properties.

Copolymerization of this compound with Diverse Monomers

The versatility of this compound is further highlighted by its ability to copolymerize with a wide array of monomers. This copolymerization introduces reactive isocyanate sites into various polymer backbones, opening avenues for crosslinking, grafting, and other post-polymerization modifications to fine-tune the material's final properties.

Acrylic Monomers

The copolymerization of this compound with acrylic monomers is a well-established method for creating functional polymers. google.comnih.gov Monomers such as methyl methacrylate (B99206) (MMA) and various alkyl acrylates are commonly used. google.com Free radical polymerization is a typical route for these reactions. mdpi.com The incorporation of MMA can enhance the thermal and mechanical properties of the resulting copolymer, while the inclusion of other alkyl acrylates can impart flexibility. google.com The resulting copolymers find use in applications such as coatings and adhesives. google.com

| Comonomer | Polymerization Method | Resulting Copolymer | Potential Properties |

| Methyl Methacrylate | Free Radical Polymerization | Poly(this compound-co-methyl methacrylate) | Improved thermal stability, mechanical strength |

| Alkyl Acrylates | Free Radical Polymerization | Poly(this compound-co-alkyl acrylate) | Enhanced flexibility |

Styrenic Monomers

Copolymerization with styrenic monomers, most notably styrene, introduces aromatic functionalities into the polymer chain. nih.govchemrxiv.orgresearchgate.net This can lead to copolymers with a higher refractive index and improved thermal stability. Radical initiation is a common method for this type of copolymerization. nih.govchemrxiv.orgresearchgate.net The resulting materials are suitable for applications where a combination of reactivity and rigidity is beneficial.

Vinyl Monomers

This compound can be copolymerized with a range of other vinyl monomers. google.com This includes monomers like vinyl acetate (B1210297) and N-vinylpyrrolidone. nih.gov The copolymerization can be carried out using radical polymerization techniques. nih.gov The specific choice of the vinyl comonomer allows for the tailoring of the copolymer's properties, such as hydrophilicity and biocompatibility, for specialized applications.

Other Isocyanate-Reactive Monomers

The isocyanate group of this compound can react with a variety of functional groups, enabling the synthesis of copolymers with tailored properties. Monomers bearing hydroxyl, amine, and thiol groups are particularly relevant for copolymerization with this compound. The reaction of the isocyanate moiety with these functional groups leads to the formation of urethane (B1682113), urea (B33335), and thiourethane linkages, respectively, within the polymer backbone or as pendant groups.

The selection of the comonomer is crucial as it dictates the final properties of the resulting copolymer, such as its thermal stability, mechanical strength, and responsiveness to stimuli. For instance, the incorporation of hydrophilic monomers like 2-hydroxyethyl acrylate (B77674) (HEA) can enhance the water-solubility or hydrogel-forming capabilities of the resulting polymer. nih.govscielo.br Conversely, copolymerization with hydrophobic monomers can be used to tune the solubility in organic solvents and improve resistance to aqueous environments.

Controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), have been successfully employed for the copolymerization of acrylate monomers, including those with hydroxyl functionalities like HEA and 2-hydroxypropyl acrylate (HPA). nih.gov These methods allow for precise control over the copolymer composition and architecture. An ideal random copolymerization behavior has been observed for HEA and HPA, which suggests that similar controlled copolymerization of this compound with such monomers could be achieved. nih.gov

Below is a table summarizing various isocyanate-reactive monomers that are potential candidates for copolymerization with this compound.

| Monomer Name | Functional Group | Potential Linkage with Isocyanate | Potential Impact on Copolymer Properties | Relevant Research Findings |

| 2-Hydroxyethyl acrylate (HEA) | Hydroxyl (-OH) | Urethane | Increased hydrophilicity, potential for hydrogel formation, improved biocompatibility. nih.govscielo.br | Copolymers of HEA and HPA exhibit thermoresponsive properties in water. nih.gov |

| 2-Hydroxypropyl acrylate (HPA) | Hydroxyl (-OH) | Urethane | Thermoresponsive behavior in aqueous solutions. nih.gov | Ideal random copolymerization with HEA via NMP has been reported. nih.gov |

| 2-(tert-Butylamino)ethyl methacrylate (tBAEMA) | Secondary Amine (-NH) | Urea | Introduction of pH-responsive segments, potential for self-healing properties. nih.gov | Used in the synthesis of self-healing polymers via crosslinking with diisocyanates. nih.gov |

| Aminoethyl methacrylate | Primary Amine (-NH2) | Urea | Provides sites for further functionalization, enhances adhesion. google.com | Copolymers with tertiary amino groups are used in pharmaceutical coatings. google.com |

| 3-Mercaptopropionic acid | Thiol (-SH) | Thiourethane | Introduction of reactive sites for "click" chemistry, potential for creating crosslinked networks. usm.edu | Thiol-isocyanate reactions are utilized for post-polymerization modification of surfaces. usm.edu |

Graft Copolymerization and Block Copolymer Synthesis utilizing this compound

The unique bifunctional nature of this compound makes it a valuable building block for the synthesis of complex polymer architectures such as graft and block copolymers. These structures are known to exhibit unique properties arising from the microphase separation of the different polymer segments. nih.gov

Graft Copolymerization:

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. cmu.edu Three primary methods are used for synthesizing graft copolymers: "grafting-from," "grafting-onto," and "grafting-through." researchgate.netnih.gov

"Grafting-from": In this approach, a polymer backbone is first synthesized and then initiating sites are created along the chain from which the side chains are grown. This compound could be incorporated into a polymer backbone via its acrylate group. The pendant isocyanate groups can then be reacted with an initiator containing a reactive hydrogen (e.g., a hydroxyl-functionalized initiator) to create sites for the polymerization of a second monomer, forming the grafts.

"Grafting-onto": This method involves attaching pre-synthesized polymer chains (with reactive end-groups) onto a polymer backbone. A polymer backbone containing pendant isocyanate groups from the incorporation of this compound could react with polymers having, for example, hydroxyl or amine terminal groups to form the graft copolymer.

"Grafting-through" (or macromonomer method): This technique involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end-group). cmu.edu While this compound itself is a small molecule, it could be used to create macromonomers. For instance, it could be reacted with a hydroxyl-terminated polymer to create a urethane linkage with a pendant acrylate group, which can then be copolymerized with another monomer to form a graft copolymer.

Block Copolymer Synthesis:

Block copolymers are comprised of two or more different polymer blocks linked together. nih.gov The synthesis of block copolymers often relies on living or controlled polymerization techniques that allow for the sequential addition of different monomers.

This compound can be incorporated into block copolymers through several strategies. For example, a block copolymer could be synthesized by atom transfer radical polymerization (ATRP) of an acrylate monomer, followed by the addition of this compound to grow a second block. The resulting block copolymer would have a block with pendant isocyanate groups, which could be further reacted to create functional materials.

Alternatively, the isocyanate functionality can be used in a post-polymerization modification step to create block copolymers. A polymer with a reactive end-group (e.g., a hydroxyl group) can be used to initiate the polymerization of this compound, or it can be reacted with a polymer containing a terminal isocyanate group. Research has demonstrated the synthesis of well-defined statistical and block copolymers of n-hexyl isocyanate and 3-(triethoxysilyl)propyl isocyanate via coordination polymerization, suggesting that similar strategies could be applied to this compound. mdpi.commdpi.com

The following table presents a summary of strategies for synthesizing graft and block copolymers that could potentially utilize this compound.

| Polymer Architecture | Synthetic Strategy | Role of this compound | Potential Resulting Structure |

| Graft Copolymer | "Grafting-from" | Incorporated into the backbone to provide pendant isocyanate reactive sites. | A backbone with grafted side chains grown from the isocyanate sites. |

| Graft Copolymer | "Grafting-onto" | Forms a backbone with pendant isocyanate groups for attaching pre-made polymer chains. | A backbone with pre-synthesized polymer chains attached via urethane or urea linkages. |

| Block Copolymer | Sequential Monomer Addition (e.g., ATRP) | Used as a monomer to grow a distinct block with pendant isocyanate groups. | A-B or A-B-A type block copolymers where one block contains reactive isocyanate functionalities. |

| Block Copolymer | Post-polymerization Modification | Reacted with a functional polymer to link blocks together. | Diblock or multiblock copolymers formed through the reaction of the isocyanate group. |

Polymer Architecture Control through Monomer Incorporation

Controlled radical polymerization techniques are particularly well-suited for achieving this level of architectural control. nih.gov By carefully controlling the polymerization conditions and the feed ratio of monomers, it is possible to synthesize polymers with a predetermined number and distribution of isocyanate groups. These groups then serve as handles for subsequent reactions to build more complex architectures.

For example, a linear polymer containing randomly distributed isocyanate groups can be crosslinked by reacting it with a di- or multi-functional molecule containing hydroxyl or amine groups, leading to the formation of a polymer network. The density of the crosslinks can be tuned by controlling the amount of this compound incorporated into the initial polymer.

Furthermore, the synthesis of star polymers can be envisioned. A multifunctional core molecule with reactive hydrogens could react with multiple chains of a polymer containing a terminal isocyanate group, which could be introduced using this compound as an end-capping agent.

The ability to control polymer architecture is critical for tailoring the macroscopic properties of materials. For instance, the degree of branching or crosslinking can significantly influence the mechanical properties, such as elasticity and tensile strength, as well as the thermal properties and swelling behavior of the polymer.

Functionalization Strategies Utilizing 3 Isocyanatopropyl Prop 2 Enoate

Surface Modification and Adhesion Promotion via 3-Isocyanatopropyl prop-2-enoate

The dual functionality of this compound makes it an effective agent for modifying surfaces and enhancing adhesion between different materials.

Covalent Attachment to Substrates

The isocyanate group of this compound can react with various functional groups typically present on the surface of substrates, such as hydroxyl (-OH) and amine (-NH2) groups. This reaction forms stable covalent bonds, specifically urethane (B1682113) or urea (B33335) linkages, effectively anchoring the molecule to the surface. This process is a cornerstone of surface functionalization, enabling the introduction of polymerizable acrylate (B77674) groups onto a wide array of materials.

For instance, inorganic materials like silica (B1680970) and metal oxides, which are rich in surface hydroxyl groups, can be readily modified. This covalent attachment is crucial for creating a robust interface between the substrate and subsequently polymerized materials. This method provides a convenient route to functionalize silica surfaces through coupling reactions with readily available reagents. nist.gov

A practical example involves the treatment of graphene oxide (GO). In one study, GO was functionalized with 3-isocyanatopropyltrimethoxysilane (B97296) (a related compound with a similar reactive isocyanate group) to create a platform for further modification. The isocyanate group reacts with the hydroxyl groups on the GO surface, preparing it for subsequent reactions. nih.gov

Interface Engineering in Composite Materials

The molecule acts as a "bridge" or "coupling agent." One end, the isocyanate group, bonds to the surface of the reinforcement (e.g., glass fibers, carbon nanotubes, or inorganic nanoparticles). The other end, the acrylate group, is then available to copolymerize with the monomer of the matrix material during the polymerization process. This creates a continuous, covalently bonded network across the interface, ensuring efficient stress transfer from the matrix to the reinforcement.

Introduction of Pendant Functional Groups into Polymer Chains

The acrylate functionality of this compound allows for its incorporation into polymer chains, providing a versatile platform for introducing reactive isocyanate groups as pendant functionalities.

Post-Polymerization Modification via Isocyanate Reactivity

One powerful strategy is post-polymerization modification (PPM). researchgate.netnih.govnih.gov In this approach, a polymer is first synthesized with this compound as one of the comonomers. The resulting polymer chain possesses pendant isocyanate groups that can be subsequently reacted with a wide range of nucleophilic molecules, such as amines, alcohols, and thiols.

This method offers a modular approach to polymer functionalization. A single parent polymer can be used to generate a library of functional polymers with diverse properties by reacting it with different nucleophiles. This is particularly valuable for creating materials with tailored biological or chemical activities. For example, bioactive molecules, fluorophores, or other reporter groups can be attached to the polymer backbone, enabling applications in drug delivery, bio-imaging, and diagnostics. nih.gov

| Reactant | Functional Group | Resulting Linkage |

| Amine (R-NH2) | Amino | Urea |

| Alcohol (R-OH) | Hydroxyl | Urethane |

| Thiol (R-SH) | Thiol | Thiourethane |

Table 1: Examples of Post-Polymerization Modification Reactions with Pendant Isocyanate Groups.

Direct Copolymerization for Functional Polymer Synthesis

Alternatively, this compound can be directly copolymerized with other monomers to synthesize functional polymers in a single step. The choice of comonomer and the ratio of the monomers in the feed determine the properties of the resulting copolymer.

This approach is useful for creating polymers with a specific density of reactive isocyanate groups along the backbone. These groups can then be utilized for various purposes, such as crosslinking or as sites for subsequent chemical reactions. The reactivity of the isocyanate group must be considered during polymerization, as it can potentially react with other components in the polymerization mixture. Therefore, controlled polymerization techniques are often employed to achieve well-defined polymer architectures.

Crosslinking Network Formation

The dual reactivity of this compound makes it an excellent crosslinking agent for forming robust polymer networks. nih.gov Crosslinking is the process of forming covalent bonds between polymer chains, which leads to the formation of a three-dimensional network structure. This process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the material.

Crosslinking can be achieved in several ways using this compound:

Reaction of pendant isocyanate groups: Polymers containing pendant isocyanate groups, synthesized as described above, can be crosslinked by reacting them with difunctional or multifunctional nucleophiles. For example, adding a diamine or a diol to a solution of the polymer will lead to the formation of urea or urethane crosslinks between the polymer chains.

Reaction of the acrylate group: The acrylate group can participate in free-radical polymerization. If a polymer with pendant acrylate groups is exposed to a radical initiator, the acrylate groups can polymerize, forming crosslinks between the polymer chains.

Dual-curing systems: In more complex systems, both the isocyanate and acrylate groups can be utilized in a dual-curing process. For example, the isocyanate groups can be cured through a reaction with a polyol, while the acrylate groups are simultaneously or sequentially cured via UV-induced polymerization. This allows for the formation of highly crosslinked networks with tailored properties.

Isocyanate-Driven Crosslinking Mechanisms

The isocyanate group (-NCO) of this compound is highly susceptible to nucleophilic attack, most notably from hydroxyl (-OH) groups, to form urethane linkages. This reaction is the cornerstone of polyurethane chemistry and serves as a primary mechanism for creating crosslinked networks. In a typical isocyanate-driven crosslinking strategy, this compound is reacted with polyols, which are molecules containing multiple hydroxyl groups.

The reaction proceeds via a step-growth polymerization mechanism. The isocyanate group reacts with a hydroxyl group to form a stable urethane bond. When a polyol with a functionality greater than two is used, a three-dimensional crosslinked network is formed. The density of this network, and thus the material's properties, can be controlled by several factors, including the functionality of the polyol, the stoichiometric ratio of isocyanate to hydroxyl groups (the NCO/OH ratio), and the reaction conditions such as temperature and the use of catalysts.

The general reaction is as follows:

R-NCO + R'-OH → R-NH-CO-O-R'

Where R represents the propyl prop-2-enoate portion of the molecule and R' is the backbone of the polyol.

The rate of the isocyanate-polyol reaction can be significantly influenced by the structure of the reactants and the presence of catalysts. For instance, aromatic isocyanates generally exhibit higher reactivity than aliphatic isocyanates due to electronic effects. mdpi.com While this compound contains an aliphatic isocyanate, its reactivity is sufficient for many applications. The choice of polyol, such as polyester (B1180765) or polyether polyols, also impacts the final properties of the polyurethane, influencing characteristics like flexibility, chemical resistance, and thermal stability.

Table 1: Factors Influencing Isocyanate-Driven Crosslinking

| Factor | Influence on Crosslinking | Resulting Polymer Properties |

| Polyol Functionality | Higher functionality leads to a higher crosslink density. | Increased rigidity, hardness, and thermal stability. |

| NCO/OH Ratio | A ratio greater than 1 can lead to allophanate (B1242929) and biuret (B89757) formation, increasing crosslinking. A ratio less than 1 results in a softer, more flexible material with unreacted hydroxyl groups. | Affects hardness, flexibility, and chemical resistance. |

| Catalyst | Catalysts like tertiary amines or organotin compounds significantly increase the reaction rate. | Allows for faster curing times and processing at lower temperatures. |

| Temperature | Higher temperatures increase the reaction rate but can also promote side reactions. | Can influence the final network structure and properties. |

Acrylate-Driven Crosslinking Mechanisms

The acrylate group (CH2=CH-COO-) of this compound provides a pathway for crosslinking through free-radical polymerization. This process is typically initiated by energy sources such as ultraviolet (UV) light or heat, in the presence of a suitable photoinitiator or thermal initiator.

Upon initiation, the initiator generates free radicals that attack the double bond of the acrylate group, leading to the formation of a new radical species on the monomer. This new radical can then propagate by reacting with other acrylate groups, rapidly forming long polymer chains. When molecules with multiple acrylate functionalities are present, or when the this compound has already been incorporated into a polymer backbone via its isocyanate group, a crosslinked network is formed.

The kinetics of free-radical polymerization consist of three main stages: initiation, propagation, and termination. uvebtech.com

Initiation: The initiator (I) decomposes to form radicals (R•), which then react with a monomer (M) to start a polymer chain (M1•).

Propagation: The initiated monomer radical (M1•) adds to another monomer, and this process repeats, rapidly increasing the chain length.

Termination: The growth of polymer chains is stopped by either combination or disproportionation of two radical chains.

The rate of polymerization and the final network structure are dependent on factors such as initiator concentration, light intensity (in photopolymerization), temperature, and the presence of inhibitors or chain transfer agents.

Table 2: Key Parameters in Acrylate-Driven Crosslinking

| Parameter | Description | Impact on Polymer Properties |

| Initiator Concentration | The amount of substance that generates the initial free radicals. | Higher concentrations generally lead to faster polymerization rates but can result in lower molecular weight polymers. |

| Light Intensity / Temperature | The energy input to activate the initiator. | Higher energy input increases the rate of initiation and polymerization. |

| Monomer Functionality | The number of acrylate groups per molecule in the system. | Higher functionality results in a more densely crosslinked network, leading to increased hardness and brittleness. |

| Oxygen Inhibition | Oxygen can scavenge free radicals, inhibiting polymerization, particularly at the surface in UV curing. | Can lead to incomplete curing and tacky surfaces if not properly managed. |

Dual-Curing Systems Employing this compound

Dual-curing systems leverage both the isocyanate and acrylate functionalities of this compound to create highly tailored polymer networks with superior properties. This approach involves two distinct curing steps, which can be performed sequentially or simultaneously. A common strategy is to first perform a thermal cure utilizing the isocyanate chemistry, followed by a UV cure for the acrylate groups.

This sequential curing process offers significant advantages. The initial thermal cure of the isocyanate with a polyol can form a stable, handleable intermediate material, often referred to as a "B-stage" material. This intermediate can be a solid or a highly viscous liquid that can be easily shaped, molded, or applied as a coating. The subsequent UV-curing step then rapidly polymerizes the acrylate groups, locking in the final shape and significantly enhancing the mechanical properties and crosslink density of the material.

The ability to separate the curing stages provides excellent process control. For example, in coatings applications, the initial thermal cure can provide good adhesion to the substrate, while the subsequent UV cure imparts a hard, scratch-resistant surface. This approach is particularly beneficial for applications involving complex geometries or thick components where uniform UV exposure might be challenging. nih.gov

The properties of the final dual-cured network are a composite of the two individual networks. The polyurethane network formed by the isocyanate reaction typically provides flexibility and toughness, while the polyacrylate network contributes to hardness and chemical resistance. By carefully selecting the co-reactants (e.g., polyols, other acrylates) and controlling the curing conditions for each step, a wide spectrum of material properties can be achieved.

Table 3: Comparison of Curing Mechanisms in Dual-Cure Systems

| Feature | Isocyanate Curing (Thermal) | Acrylate Curing (UV/Thermal) |

| Reaction Type | Step-growth polymerization | Chain-growth polymerization |

| Curing Speed | Generally slower (minutes to hours) | Very fast (seconds to minutes) |

| Curing Trigger | Heat, catalyst | UV light, heat, initiator |

| Resulting Network | Typically more flexible and tough | Typically harder and more brittle |

| Process Stage | Often used for the initial "B-stage" curing | Often used for the final, rapid cure |

The development of dual-curing systems based on molecules like this compound represents a significant advancement in polymer science, enabling the creation of materials with a unique combination of properties that are not attainable through a single curing mechanism alone.

Advanced Spectroscopic and Analytical Characterization of 3 Isocyanatopropyl Prop 2 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-isocyanatopropyl prop-2-enoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the presence of both the acrylate (B77674) and isocyanate functionalities.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments within the molecule. The vinyl protons of the acrylate group typically appear as a complex multiplet in the range of δ 5.8-6.4 ppm. The methylene (B1212753) protons adjacent to the ester oxygen (O-CH₂) resonate at approximately δ 4.2 ppm, while the methylene protons adjacent to the isocyanate group (N-CH₂) are found around δ 3.5 ppm. The central methylene group of the propyl chain (CH₂-CH₂-CH₂) typically shows a multiplet around δ 2.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. The carbonyl carbon of the ester group is observed around δ 166 ppm. The highly characteristic carbon of the isocyanate group (-N=C=O) appears in the region of δ 122 ppm. The carbons of the vinyl group are found between δ 128 and 131 ppm. The methylene carbons attached to the oxygen and nitrogen atoms resonate at approximately δ 62 ppm and δ 42 ppm, respectively, with the central methylene carbon appearing around δ 30 ppm.

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Vinyl Protons (CH₂=CH) | 5.8 - 6.4 | 128 - 131 |

| Ester Methylene (O-CH₂) | ~4.2 | ~62 |

| Isocyanate Methylene (N-CH₂) | ~3.5 | ~42 |

| Propyl Methylene (-CH₂-) | ~2.0 | ~30 |

| Ester Carbonyl (C=O) | - | ~166 |

| Isocyanate Carbon (N=C=O) | - | ~122 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the key functional groups present in this compound.

IR Spectroscopy: The IR spectrum of this compound is dominated by a very strong and sharp absorption band around 2270 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) group. The presence of the acrylate functionality is confirmed by the C=O stretching vibration of the ester at approximately 1720 cm⁻¹ and the C=C stretching vibration of the vinyl group around 1635 cm⁻¹. The C-O stretching of the ester can be observed in the 1170-1290 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric stretch of the isocyanate group can be observed, and the C=C double bond of the acrylate group also gives a strong signal.

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) |

| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2270 |

| Ester Carbonyl (C=O) | Stretch | ~1720 |

| Alkene (C=C) | Stretch | ~1635 |

| Ester (C-O) | Stretch | 1170 - 1290 |

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural information. The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (155.15 g/mol ). Common fragmentation patterns would involve the loss of the isocyanate group, cleavage of the ester bond, and fragmentation of the propyl chain.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

For polymers synthesized from this compound, Gel Permeation Chromatography (GPC) is the standard method for determining the molecular weight distribution. This technique separates polymer chains based on their hydrodynamic volume in solution. The results provide crucial information such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI indicates a more uniform polymer chain length, which can be critical for the performance of the final material. The choice of solvent and calibration standards is vital for obtaining accurate results. For instance, a GPC system might utilize columns like Shodex KF-804 and KF-801 with a refractive index detector. google.com

Thermal Analysis Techniques for Polymer Properties (e.g., TGA, DSC)

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of polymers derived from this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature of the polymer, providing insights into its thermal stability. This is particularly important for applications where the material will be exposed to elevated temperatures.

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as it is heated or cooled. This technique can identify the glass transition temperature (Tg) of the polymer, which is the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. DSC can also detect melting points (Tm) and crystallization temperatures (Tc) in semi-crystalline polymers, as well as exotherms associated with curing reactions.

Rheological Characterization of Formulations and Cured Materials

Rheology, the study of the flow and deformation of matter, is critical for understanding the processing behavior of formulations containing this compound and the mechanical properties of the final cured materials.

Formulations: For liquid formulations, such as coatings or adhesives, rheological measurements determine properties like viscosity as a function of shear rate. This information is crucial for optimizing application methods (e.g., spraying, brushing, or rolling) and ensuring proper leveling and film formation. Thixotropic behavior, where viscosity decreases with time under shear, can also be evaluated.

Cured Materials: For the cured solid polymer, dynamic mechanical analysis (DMA) is a powerful rheological technique. DMA measures the storage modulus (a measure of the elastic response) and loss modulus (a measure of the viscous response) as a function of temperature or frequency. This provides information on the material's stiffness, damping properties, and the glass transition temperature. The crosslink density of the cured network can also be inferred from the storage modulus in the rubbery plateau region.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis for the specified sections and subsections as outlined in the prompt. The requested information for "Theoretical and Computational Investigations of this compound," including:

Theoretical and Computational Investigations of 3 Isocyanatopropyl Prop 2 Enoate

Reaction Pathway Modeling and Transition State Analysis

could not be sourced from the available scientific and academic databases.

To provide a scientifically accurate and authoritative article, it is imperative to rely on existing peer-reviewed research. In the absence of such specific studies on 3-Isocyanatopropyl prop-2-enoate, generating content for the requested outline would amount to speculation and would not meet the standards of a professional and factual article.

Should published research on the theoretical and computational aspects of this compound become available in the future, it would be possible to revisit this topic and generate the requested article.

Emerging Applications in Advanced Materials Science

Polymeric Sensors and Biosensors incorporating 3-Isocyanatopropyl prop-2-enoate

The dual functionality of this compound makes it a valuable component in the fabrication of sophisticated polymeric sensors and biosensors. The acrylate (B77674) group can participate in polymerization to form the main polymer backbone, while the isocyanate group can be utilized for the immobilization of recognition elements or to introduce specific functionalities.

Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. sigmaaldrich.com These materials are created by polymerizing functional monomers and a cross-linker in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.

In the context of MIPs, this compound can act as a functional monomer. Its isocyanate group is highly reactive towards various functional groups present in template molecules, such as hydroxyls, amines, and thiols, forming stable covalent bonds or strong non-covalent interactions. This strong interaction is crucial for the formation of well-defined and selective binding sites. The acrylate group of the monomer is then copolymerized with a cross-linker to form the rigid polymer matrix.

The use of monomers with dual functionality, like this compound, can lead to MIPs with enhanced selectivity and binding capacity. The ability to form strong, directed interactions with the template molecule often results in a higher imprinting factor, which is a measure of the selectivity of the MIP for its target analyte compared to other, structurally similar molecules.

| Parameter | Description | Significance in MIPs |

| Functional Monomer | A polymerizable molecule that interacts with the template molecule. | The choice of functional monomer is critical for the selectivity and affinity of the MIP. |

| Template Molecule | The molecule of interest around which the polymer is formed. | Determines the shape and functionality of the binding sites in the MIP. |

| Cross-linker | A molecule that forms a three-dimensional network, providing structural integrity to the polymer. | Ensures the stability of the imprinted cavities after template removal. |

| Imprinting Factor (IF) | A ratio of the binding capacity of the MIP to that of a non-imprinted polymer (NIP). | A higher IF indicates a more successful imprinting process and a more selective MIP. |

Responsive Polymer Networks

Responsive or "smart" polymers are materials that undergo significant changes in their physical or chemical properties in response to external stimuli, such as changes in temperature, pH, light, or the presence of specific chemicals. nih.govscienceopen.com These materials are of great interest for a variety of applications, including drug delivery, tissue engineering, and sensors.

The unique structure of this compound offers a versatile platform for the design of responsive polymer networks. The acrylate group can be readily polymerized to form a stable polymer backbone. The pendant isocyanate group serves as a reactive handle for post-polymerization modification. This allows for the introduction of stimuli-responsive moieties to the polymer chain.

For instance, the isocyanate groups can be reacted with molecules containing temperature-sensitive groups, such as N-isopropylacrylamide (NIPAM), to create thermoresponsive polymers. These polymers exhibit a lower critical solution temperature (LCST), below which they are soluble in water and above which they become insoluble and precipitate. rsc.orgrsc.org Similarly, pH-responsive polymers can be synthesized by reacting the isocyanate groups with molecules containing acidic or basic functionalities.

Furthermore, the isocyanate groups can act as cross-linking sites. By carefully controlling the cross-linking density and incorporating stimuli-responsive cross-linkers, it is possible to create hydrogels that swell or shrink in response to specific environmental cues. This ability to create tunable and responsive networks makes this compound a promising building block for the next generation of smart materials.

Adhesives, Sealants, and Coatings

The isocyanate functionality in this compound plays a crucial role in its application as a key component in high-performance adhesives, sealants, and coatings. The ability of the isocyanate group to react with active hydrogen atoms in various substrates leads to strong and durable adhesion.

Enhanced Adhesion to Diverse Substrates

One of the primary challenges in the formulation of adhesives and coatings is achieving strong and lasting adhesion to a wide variety of substrates, including metals, plastics, glass, and composites. This compound, and related isocyanate-containing silanes, act as excellent adhesion promoters.

The dual nature of this molecule is key to its effectiveness. The isocyanate group can form strong covalent bonds with functional groups present on the surface of many organic polymers, such as hydroxyl or amine groups. Simultaneously, if the molecule is part of a polymer system, the acrylate portion integrates into the polymer matrix. In the case of related silane-containing isocyanates, the silane (B1218182) group can hydrolyze to form silanols, which then form strong and durable bonds with inorganic surfaces like glass and metal through the formation of siloxane linkages. This creates a robust chemical bridge between the coating or adhesive and the substrate, significantly improving adhesion and durability.

The use of such adhesion promoters can lead to improved resistance to environmental factors such as moisture, heat, and chemicals, preventing delamination and failure of the adhesive bond or coating.

| Substrate Type | Bonding Mechanism with Isocyanate Group |

| Polymers with active hydrogens (e.g., polyols, polyamines) | Covalent bond formation (urethane or urea (B33335) linkages) |

| Inorganic surfaces (e.g., glass, metals) | Interaction of the polymer system (potentially with silane analogs) with surface hydroxyl groups |

| Cellulosic materials (e.g., wood, paper) | Reaction with surface hydroxyl groups |

Development of Moisture-Curing Systems

Moisture-curing systems are one-component adhesives and sealants that cure upon exposure to atmospheric moisture. This eliminates the need for mixing two components, simplifying the application process. This compound is a valuable component in the formulation of such systems.

In a typical moisture-curing polyurethane system, a prepolymer with terminal isocyanate groups is synthesized. When this prepolymer is exposed to moisture, the isocyanate groups react with water to form an unstable carbamic acid, which then decomposes to release carbon dioxide and form a primary amine. This newly formed amine can then react with another isocyanate group to form a urea linkage, leading to the cross-linking and curing of the material.

By incorporating this compound into the polymer backbone, its isocyanate group can participate in this moisture-curing reaction. The acrylate functionality can be used to further modify the properties of the cured material, such as its flexibility, toughness, and chemical resistance. The development of moisture-curing systems based on this monomer offers a convenient and efficient way to produce high-performance adhesives and sealants for a wide range of applications.

Composite Materials and Nanocomposites

Composite materials and nanocomposites are engineered materials made from two or more constituent materials with significantly different physical or chemical properties. The goal is to create a material with characteristics different from the individual components. This compound and its analogs serve as important coupling agents in the fabrication of these advanced materials.

Silane coupling agents containing isocyanate groups are particularly effective at enhancing this interfacial adhesion. The isocyanate group can react with the polymer matrix, forming strong covalent bonds. At the same time, the other functional part of the molecule (in the case of our subject compound, the acrylate can be part of the polymerizing system, or in related silanes, the silane group) can bond to the surface of the inorganic filler or reinforcement.

This dual reactivity allows for the creation of a strong and stable interface, leading to significant improvements in the mechanical properties of the composite, such as tensile strength, flexural modulus, and impact resistance. Furthermore, the improved interfacial adhesion can also lead to enhanced thermal stability and resistance to environmental degradation. The use of this compound and similar functional monomers is therefore a key strategy in the development of high-performance composite materials for demanding applications in the aerospace, automotive, and construction industries.

| Property | Effect of Improved Interfacial Adhesion |

| Tensile Strength | Increased |

| Flexural Modulus | Increased |

| Impact Resistance | Increased |

| Thermal Stability | Enhanced |

| Moisture Resistance | Improved |

Based on extensive research, it is not possible to generate a scientifically accurate article on the chemical compound This compound that aligns with the provided outline. The specified applications are associated with a different class of chemicals, and there is a fundamental contradiction in the request.

A thorough review of scientific literature and chemical databases reveals a significant discrepancy between the specified compound and the outlined applications:

Fiber-Reinforced Polymer Composites, Hybrid Organic-Inorganic Systems, and Silane-Terminated Polymers: Research indicates that the key chemical agents used in these fields are isocyanate-functionalized silanes , such as 3-isocyanatopropyltrimethoxysilane (B97296) or 3-isocyanatopropyltriethoxysilane. made-in-china.comcfmats.com These molecules possess a dual-functionality: the isocyanate group reacts with the organic polymer matrix, while the hydrolyzable alkoxysilane groups form strong covalent bonds with inorganic substrates, fillers, or fibers. made-in-china.com The compound "this compound" lacks the crucial silane component and is therefore not the appropriate molecule for creating these silane-based systems.

NCO-Free Polyurethane Systems: This section of the request contains a direct chemical contradiction. The name This compound explicitly indicates the presence of an isocyanate (-NCO) group. cymitquimica.comnih.gov Non-isocyanate polyurethane (NIPU) systems are, by definition, synthesized without the use of isocyanate compounds to enhance worker safety and environmental friendliness. specificpolymers.comresearchgate.net The prevalent chemistry for NIPU involves the reaction of cyclic carbonates with amines. specificpolymers.comgoogle.com Therefore, an isocyanate-containing compound would not be used within a genuinely NCO-free synthesis pathway.

Future Research Directions and Broader Academic Impact

Sustainable Synthesis Routes for 3-Isocyanatopropyl prop-2-enoate

The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022). wikipedia.org Future research will increasingly focus on developing sustainable and greener synthetic pathways for this compound.

Key Research Areas:

Phosgene-Free Synthesis: A primary goal is the complete elimination of phosgene from the production process. nih.gov Alternative routes, such as the reductive carbonylation of corresponding nitro compounds or the thermal decomposition of carbamates, are promising avenues. nih.gov The urea (B33335) process, which utilizes urea, alcohol, and amines, presents a "zero emission" pathway for isocyanate synthesis and is a significant area for future exploration. nih.gov

Bio-based Feedstocks: The chemical industry is shifting towards renewable resources. patsnap.comrsc.org Research into producing the building blocks of this compound from biomass, such as plant oils, sugars, or lignin, is a critical direction. rsc.orgresearchgate.netresearchgate.net This includes the development of bio-based amines and acrylic acid derivatives.

Biocatalysis: The use of enzymes to catalyze the synthesis of isocyanates or their precursors offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov Exploring enzymatic pathways could lead to milder reaction conditions and reduced by-product formation.

A comparative look at traditional versus potential sustainable synthesis methods highlights the advantages of green chemistry approaches.

Table 1: Comparison of Synthesis Routes for Isocyanates

| Synthesis Route | Reagents & Conditions | Advantages | Disadvantages |

| Traditional (Phosgenation) | Amine, Phosgene (COCl2) | Well-established, high yield | Highly toxic and corrosive reagents, hazardous process wikipedia.org |

| Reductive Carbonylation | Nitro compounds, Carbon Monoxide, Catalyst (e.g., Palladium) | Phosgene-free | Requires high pressure, catalyst recycling can be challenging nih.gov |

| Carbamate (B1207046) Decomposition | Carbamates (from amines, CO, etc.), Heat | Phosgene-free, potentially cleaner products | Requires high temperatures for decomposition nih.gov |

| Urea Process | Urea, Alcohol, Amines | "Zero emission" potential, uses cost-effective urea nih.gov | Multi-step process |

| Biocatalysis | Bio-based precursors, Enzymes | Mild conditions, high selectivity, environmentally friendly | Enzyme stability and cost can be challenging nih.gov |

This table is generated based on data from existing literature on isocyanate synthesis.

Exploration of Novel Polymerization Mechanisms

The dual functionality of this compound allows for a variety of polymerization strategies. Future research will likely focus on more sophisticated and controlled polymerization techniques to create well-defined polymer architectures.

Key Research Areas:

Controlled/Living Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) offer precise control over molecular weight, polydispersity, and polymer architecture. rsc.orgusm.edursc.org Applying these methods to this compound will enable the synthesis of block copolymers, star polymers, and other complex structures with tailored properties. researchgate.net The direct RAFT polymerization of unprotected isocyanate-containing monomers has been demonstrated, opening up possibilities for creating well-defined polymers while preserving the reactive isocyanate group for post-polymerization modification. rsc.orgusm.edursc.org

Dual-Cure Systems: The orthogonal reactivity of the acrylate (B77674) and isocyanate groups can be exploited in dual-curing systems. researchgate.netuni-koeln.de This involves a sequential polymerization process, for instance, UV-light-initiated polymerization of the acrylate groups followed by thermal curing of the isocyanate groups. researchgate.netuni-koeln.de This approach allows for the creation of interpenetrating polymer networks (IPNs) with unique mechanical and thermal properties. researchgate.net

"Click" Chemistry: The isocyanate group's efficient and selective reactions with alcohols, amines, and thiols make it an ideal candidate for "click" chemistry. rsc.orgresearchgate.net This allows for the facile functionalization of polymers containing this compound units, enabling the attachment of various molecules to create functional materials. usm.edursc.org

Design of Next-Generation Multifunctional Polymeric Systems

The ability to incorporate both crosslinking capabilities and functional pendants through this compound opens the door to designing advanced polymeric systems with multiple, often stimuli-responsive, functionalities.

Key Research Areas:

Self-Healing Polymers: The isocyanate group is a key component in self-healing materials. illinois.eduacs.orgmdpi.com Microcapsules containing isocyanates can be embedded in a polymer matrix. illinois.eduacs.orgresearchgate.netmdpi.com When the material is damaged, the capsules rupture, releasing the isocyanate to react with atmospheric moisture or other components in the matrix to repair the crack. illinois.edumdpi.com Future work could focus on optimizing these systems for faster and more efficient healing.

Shape-Memory Polymers (SMPs): SMPs can be programmed to hold a temporary shape and recover their original shape upon exposure to an external stimulus like heat. mdpi.comnih.gov The crosslinks formed by the isocyanate groups can act as the permanent network, while other reversible interactions can define the temporary shape. Triple-shape memory polymers, capable of holding two temporary shapes, have been developed using systems that combine covalent crosslinks with reversible hydrogen bonding. nih.gov

Stimuli-Responsive Materials: Polymers incorporating this compound can be designed to respond to various stimuli such as pH, temperature, and light. rsc.orghacettepe.edu.trrsc.org The isocyanate group can be used to attach stimuli-responsive moieties to the polymer backbone, leading to materials that change their properties on demand for applications in sensors, actuators, and controlled release systems. rsc.orgmdpi.com

Integration into Biomedical and Environmental Technologies

The unique reactivity and polymerizability of this compound make it a promising candidate for advanced biomedical and environmental applications.

Key Research Areas: